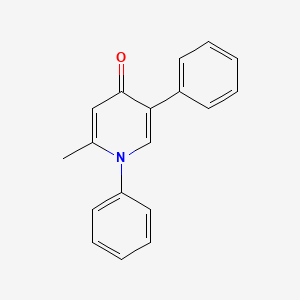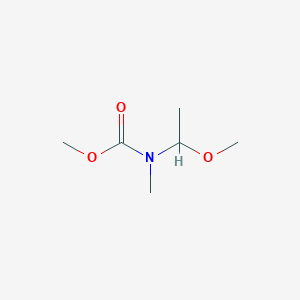
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organic compound that features a boron atom bonded to two chlorine atoms and a tetrahydro-phenanthroline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a boron-containing reagent such as boron trichloride (BCl3). The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron reagent. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: The chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of boron-containing organic compounds.
Wissenschaftliche Forschungsanwendungen
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be employed in the study of boron-containing biomolecules and their interactions.
Industry: It can be used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline involves its ability to form stable complexes with various metal ions. The boron atom can coordinate with metal centers, influencing their reactivity and stability. This coordination can affect molecular targets and pathways, making the compound useful in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1,10-phenanthroline: Lacks the boron-chlorine functionality but shares the tetrahydro-phenanthroline structure.
Boron Trichloride (BCl3): Contains boron-chlorine bonds but lacks the organic framework.
Phenanthroline: A simpler structure without the tetrahydro or boron-chlorine components.
Uniqueness
1-(Dichloroboranyl)-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the presence of both the boron-chlorine bonds and the tetrahydro-phenanthroline structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89630-58-0 |
|---|---|
Molekularformel |
C12H11BCl2N2 |
Molekulargewicht |
264.9 g/mol |
IUPAC-Name |
dichloro(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)borane |
InChI |
InChI=1S/C12H11BCl2N2/c14-13(15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2 |
InChI-Schlüssel |
NLCJYZJTMLODQG-UHFFFAOYSA-N |
Kanonische SMILES |
B(N1CCCC2=C1C3=C(C=CC=N3)C=C2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalen-2-one](/img/structure/B14394504.png)

![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![2-{2-[(Prop-2-en-1-yl)sulfanyl]ethoxy}butane](/img/structure/B14394532.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)






![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)


